molecular formula C17H24N2O6S2 B4568419 ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B4568419
M. Wt: 416.5 g/mol
InChI Key: DSPIHXHHQHHYII-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and various functional groups

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include sodium nitrite, hydrochloric acid, and ethyl acetoacetate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S2/c1-5-25-17(22)13-10(2)14(11(3)20)26-16(13)18-15(21)12-6-8-19(9-7-12)27(4,23)24/h12H,5-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIHXHHQHHYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 2
ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-ACETYL-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

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